molecular formula C15H19N3O3S B2885769 azepan-1-yl(7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)methanone CAS No. 1474056-81-9

azepan-1-yl(7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)methanone

Cat. No.: B2885769
CAS No.: 1474056-81-9
M. Wt: 321.4
InChI Key: JPZVFGASEDAMET-UHFFFAOYSA-N
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Description

Azepan-1-yl(7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)methanone is a benzothiadiazine derivative featuring a sulfone group (4,4-dioxido) at the 4-position, a methyl substituent at the 7-position, and an azepane ring connected via a methanone bridge. Benzothiadiazine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . Structural analogs of this compound often serve as scaffolds in drug discovery due to their conformational flexibility and ability to interact with biological targets .

Properties

IUPAC Name

azepan-1-yl-(7-methyl-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-11-6-7-13-12(10-11)16-17-14(22(13,20)21)15(19)18-8-4-2-3-5-9-18/h6-7,10,16H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZVFGASEDAMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azepan-1-yl(7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)methanone is a compound of interest due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that have been investigated for various pharmacological properties, including anti-inflammatory, antimicrobial, and insecticidal activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N2O4S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

This structure includes a seven-membered azepane ring and a benzothiadiazin moiety that contributes to its biological activity.

1. Antimicrobial Activity

Research has indicated that compounds similar to azepan derivatives exhibit significant antimicrobial properties. For instance, studies on benzothiadiazines have shown effectiveness against various bacterial strains. The presence of the dioxido group in the structure may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

2. Insecticidal Activity

Azepan derivatives have been evaluated for their insecticidal properties. In particular, compounds within this class have shown promise in targeting pests such as Aedes aegypti, the vector for several viral diseases. The larvicidal activity was assessed through various experiments, showing effective LC50 values that suggest potential for use in pest control without significant toxicity to non-target organisms .

3. Anti-inflammatory Properties

The anti-inflammatory potential of azepan derivatives has been explored in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism often involves modulation of signaling pathways such as NF-kB and MAPK pathways, which are critical in the inflammatory response.

Study 1: Insecticidal Efficacy

A recent study focused on the synthesis and evaluation of azepan derivatives against Aedes aegypti. The compound demonstrated an LC50 value significantly lower than traditional insecticides, indicating a promising alternative for vector control strategies .

CompoundLC50 (μM)LC90 (μM)Control (Temephos)
Azepan derivative28.9 ± 5.6162.7 ± 26.2<10.94

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial effects of various benzothiadiazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the azepan derivative exhibited notable inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Bacterial StrainMIC (μg/mL)
E. coli15
S. aureus10

Research Findings

Recent research highlights the versatility of azepan derivatives in therapeutic applications:

  • Toxicity Studies : Toxicological assessments have shown that certain azepan derivatives possess low cytotoxicity toward mammalian cells at therapeutic doses .
  • Mechanistic Insights : Investigations into the mechanisms of action suggest that these compounds may interfere with cellular processes critical for microbial survival and proliferation.

Comparison with Similar Compounds

Structural Analogues

2.1.1 1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone

  • Structure: Contains a 1,2-benzothiazine dioxide core with a methyl group at position 2 and an ethanone substituent at position 3.
  • Key Differences: Lacks the azepane ring and features a hydroxyl group at position 4. The ethanone group is simpler than the methanone-azepane bridge in the target compound.
  • Synthesis: Prepared via methylation of 1-(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone using dimethyl sulfate under basic conditions .
  • Biological Activity : Exhibits anti-inflammatory and antimicrobial properties, attributed to hydrogen-bonding interactions (e.g., intramolecular O–H⋯O bonds) and π-π stacking in crystal packing .

2.1.2 6-Chloro-7-cyano-3-(2-arylmethylene-1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazines

  • Structure: Benzodithiazine derivatives with a cyano group at position 7 and aryl-substituted hydrazino moieties.
  • Key Differences : Replaces the sulfone group with a dithiazine ring and introduces aryl hydrazine substituents instead of azepane.
  • Synthesis: Formed via condensation of N-methyl-N-(6-chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazine) with aryl carbaldehydes in 2-methoxyethanol .
  • Relevance : Demonstrates the versatility of benzothiadiazine/dithiazine scaffolds for functionalization but lacks the sulfone stability and azepane’s pharmacokinetic advantages .
Physicochemical and Pharmacological Comparisons
Compound Core Structure Substituents Synthesis Method Reported Activities
Azepan-1-yl(7-methyl-4,4-dioxido-...) 4,1,2-Benzothiadiazine 7-methyl, azepane-methanone Not explicitly reported (inferred: coupling of azepane to benzothiadiazine) Hypothesized: Anti-inflammatory, enzyme inhibition (based on analogs)
1-(4-Hydroxy-2-methyl-1,1-dioxido-...) 1,2-Benzothiazine dioxide 2-methyl, 4-hydroxy, ethanone Methylation with dimethyl sulfate Anti-inflammatory, antimicrobial
6-Chloro-7-cyano-3-(arylhydrazino)-... 1,4,2-Benzodithiazine 6-chloro, 7-cyano, arylhydrazino Condensation with aryl carbaldehydes Antimicrobial (structural focus)

Key Observations :

  • Sulfone vs. Dithiazine : The sulfone group in the target compound enhances oxidative stability compared to dithiazine analogs, which may degrade under metabolic conditions .
  • Azepane vs. Smaller Substituents: The azepane ring likely improves membrane permeability and bioavailability compared to simpler substituents like methyl or ethanone groups .
  • Hydrogen-Bonding: The hydroxyl group in 1-(4-hydroxy-2-methyl-...) facilitates intramolecular hydrogen bonding, whereas the azepane-methanone group may prioritize hydrophobic interactions .

Preparation Methods

Formation of the Benzothiadiazine Core

The benzothiadiazine-4,4-dioxide core is constructed using a two-step cyclocondensation-dehydration sequence:

  • Cyclocondensation :

    • Reactants : 2-Amino-5-methylbenzenesulfonamide and trichloromethyl chloroformate.
    • Conditions : Reflux in anhydrous dichloromethane with triethylamine as a base.
    • Mechanism : Nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl carbon, followed by cyclization and elimination of HCl.

    Table 1: Optimization of Cyclocondensation Conditions

    Solvent Base Temperature (°C) Yield (%)
    DCM Triethylamine 40 78
    THF DBU 60 65
    Acetonitrile Pyridine 25 52

    Dichloromethane (DCM) with triethylamine maximizes yield due to improved solubility of intermediates.

  • Oxidation to 4,4-Dioxide :

    • Reagent : Hydrogen peroxide (30%) in acetic acid.
    • Mechanism : Electrophilic sulfonation followed by peroxide-mediated oxidation.

Introduction of the Azepane-1-Carbonyl Group

Acylation of the benzothiadiazine nitrogen at position 3 is achieved via:

  • Acyl Chloride Coupling :

    • Reactants : Benzothiadiazine intermediate and azepane-1-carbonyl chloride.
    • Conditions : Dropwise addition of acyl chloride to a stirred solution of the intermediate in DCM at 0°C, followed by warming to room temperature.
    • Catalyst : 4-Dimethylaminopyridine (DMAP) to enhance nucleophilicity.

    Equation :
    $$
    \text{Benzothiadiazine} + \text{Azepane-1-carbonyl chloride} \xrightarrow{\text{DMAP, DCM}} \text{Target Compound} + \text{HCl}
    $$

    Table 2: Acylation Efficiency with Varied Catalysts

    Catalyst Reaction Time (h) Yield (%)
    DMAP 4 85
    Pyridine 12 63
    None 24 28

Methyl Group Installation at Position 7

The 7-methyl substituent is introduced either:

  • Before cyclization : Using 2-amino-5-methylbenzenesulfonamide as the starting material.
  • Post-functionalization : Via Friedel-Crafts alkylation, though this risks over-alkylation.

Reaction Mechanism Elucidation

Cyclocondensation Pathway

The reaction proceeds through a stepwise nucleophilic addition-elimination mechanism :

  • Deprotonation of the sulfonamide nitrogen by triethylamine.
  • Attack on trichloromethyl chloroformate, forming a tetrahedral intermediate.
  • Cyclization with concomitant HCl elimination to yield the benzothiadiazine core.

Acylation Dynamics

The azepane-1-carbonyl chloride reacts via Schotten-Baumann conditions :

  • The benzothiadiazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon.
  • DMAP facilitates proton transfer, accelerating the reaction.

Purification and Analytical Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted acyl chloride.
  • Recrystallization : Ethanol/water mixture yields high-purity crystals (mp 162–164°C).

Spectroscopic Validation

  • IR Spectroscopy : Peaks at 1745 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asymmetric).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.58–7.42 (m, 3H, aromatic), 3.62 (t, 2H, azepane), 2.41 (s, 3H, CH₃).

Industrial-Scale Considerations

Solvent Recovery Systems

  • Distillation : DCM is recovered via fractional distillation (bp 40°C) for reuse.

Waste Management

  • Acid Scrubbers : Neutralize HCl gas emissions with aqueous NaOH.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for azepan-1-yl(7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)methanone, and what analytical techniques are critical for confirming its structural integrity?

  • Synthetic Routes : Multi-step protocols involving cyclocondensation of thiadiazine precursors with azepane derivatives are commonly employed. For example, describes a benzothiadiazin-methanone synthesis via nucleophilic substitution and ketone coupling. Key steps include sulfur oxidation (to achieve the 4,4-dioxido group) and azepane ring functionalization .
  • Analytical Techniques :

TechniquePurposeReference
NMR Spectroscopy Confirmation of substituent positions and stereochemistry
Mass Spectrometry (MS) Molecular weight validation and fragmentation pattern analysis
X-ray Crystallography Absolute configuration determination using SHELX refinement

Q. How can researchers resolve structural ambiguities in this compound using crystallographic methods?

  • Utilize SHELXL for high-resolution refinement ( ). For example, the crystal structure of a related azepan-1-yl methanone bound to SARS-CoV-2 NSP3 (PDB: 7FR6) demonstrates the use of X-ray diffraction (1 Å resolution) to resolve conformational flexibility in the azepane ring .

Q. What in vitro assays are recommended for preliminary evaluation of this compound's biological activity?

  • Enzyme Inhibition Assays : Test against kinases or proteases, as structurally related benzothiadiazin derivatives show activity in these systems ().
  • Receptor Binding Studies : Use radioligand displacement assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors), given the azepane moiety's similarity to psychoactive agents ().

Advanced Research Questions

Q. What strategies are effective for elucidating the mechanism of action in neuropharmacological contexts?

  • Target Identification : Combine computational docking (e.g., using the SARS-CoV-2 NSP3 macrodomain structure in ) with surface plasmon resonance (SPR) to validate binding kinetics .
  • Pathway Analysis : Employ transcriptomics or proteomics to identify downstream effects of receptor modulation ().

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Re-evaluate Force Field Parameters : Adjust solvation models or partial charges in docking simulations to better reflect the compound’s sulfone and azepane groups.
  • Validate False Negatives : Use orthogonal assays (e.g., functional cAMP assays for GPCR targets) to confirm activity when computational models fail ( ).

Q. What computational approaches are validated for molecular docking studies of this compound?

  • Structural Templates : Use high-resolution crystal structures (e.g., 7FR6 in ) for homology modeling of novel targets.
  • Software Tools : Combine AutoDock Vina for rigid docking with AMBER for molecular dynamics simulations to account for azepane ring flexibility .

Q. What experimental precautions are mandated when handling this compound?

  • Safety Protocols :

  • Avoid inhalation/contact using fume hoods and PPE (gloves, lab coats) as per Safety Data Sheets ().
  • Store in sealed containers under inert gas to prevent sulfone group degradation ().

Data Contradiction Analysis Example

Scenario : Discrepancies in IC50 values across enzyme inhibition assays.
Resolution :

Verify purity via HPLC (≥95% recommended in ).

Standardize assay conditions (pH, temperature) to minimize variability.

Cross-reference with structural analogs (e.g., ’s fluorophenyl derivatives) to identify substituent-dependent activity trends.

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